molecular formula C21H17ClN4O B11182255 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11182255
M. Wt: 376.8 g/mol
InChI Key: GMHVULFIUFZJAH-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole ring fused with an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde, followed by cyclization and methylation steps under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one
  • 2-((1-benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol
  • allyl ((1-(4-chlorophenyl)-1H-benzimidazol-2-yl)thio)acetate

Comparison: 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H17ClN4O/c1-12-20-18(10-14(11-19(20)27)13-6-8-15(22)9-7-13)26(25-12)21-23-16-4-2-3-5-17(16)24-21/h2-9,14H,10-11H2,1H3,(H,23,24)

InChI Key

GMHVULFIUFZJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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